
4,5,6-Trichloro-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring, making it a versatile scaffold for various chemical reactions and applications.
準備方法
The synthesis of 4,5,6-Trichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes further chlorination to introduce the third chlorine atom at the 5-position . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4,5,6-Trichloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form aryl-substituted pyrimidines.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
科学的研究の応用
作用機序
The mechanism of action of 4,5,6-Trichloro-2-(methylthio)pyrimidine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions .
In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended use .
類似化合物との比較
4,5,6-Trichloro-2-(methylthio)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the third chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine:
4,5,6-Trichloropyrimidine-2-carboxamide: Contains a carboxamide group instead of a methylthio group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of three chlorine atoms and a methylthio group, providing a distinct reactivity profile and making it a valuable compound for various applications.
特性
分子式 |
C5H3Cl3N2S |
|---|---|
分子量 |
229.5 g/mol |
IUPAC名 |
4,5,6-trichloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |
InChIキー |
WOSOVIQLAUIRGY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=N1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


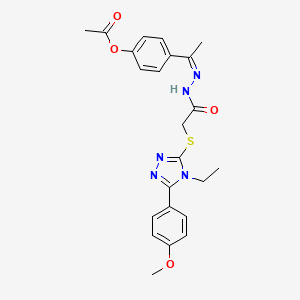
![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
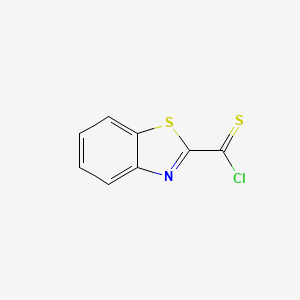
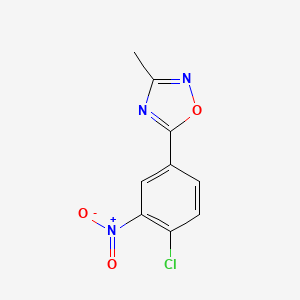
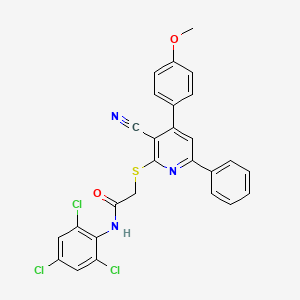
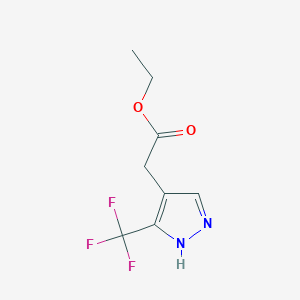
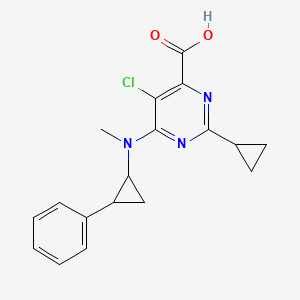


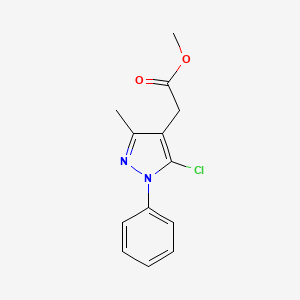
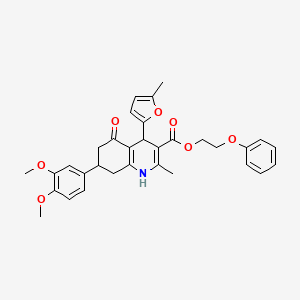
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
